

Physical properties of gamma-Hydroxybutyraldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybutyraldehyde

Cat. No.: B1207772

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of gamma-Hydroxybutyraldehyde

Introduction

Gamma-Hydroxybutyraldehyde (γ -Hydroxybutyraldehyde), systematically named 4-hydroxybutanal, is an organic compound with the chemical formula $\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CHO}$.^[1] It is a colorless liquid that serves as a crucial chemical intermediate in the biosynthesis of the neurotransmitter γ -hydroxybutyric acid (GHB) from 1,4-butanediol (1,4-BD).^{[1][2]} When taken exogenously, it acts as a prodrug to GHB.^[2] However, like other aliphatic aldehydes, it is a caustic and strong-smelling compound, which can cause severe nausea and vomiting upon ingestion.^{[1][3]} This guide provides a detailed overview of its core physical properties, the experimental methodologies for their determination, and its primary metabolic pathway.

Core Physical and Chemical Properties

The known physical and chemical properties of gamma-Hydroxybutyraldehyde are summarized below. These values are compiled from various chemical databases and literature sources.

Property	Value	Source(s)
IUPAC Name	4-Hydroxybutanal	[1]
Other Names	γ-Hydroxybutanal, GHBAL	[1] [2]
CAS Number	25714-71-0	[1] [2] [4]
Chemical Formula	C ₄ H ₈ O ₂	[1] [2] [4]
Molar Mass	88.106 g·mol ⁻¹	[1] [2]
Appearance	Colorless liquid	[1]
Density	1.109 g/cm ³ (at 12 °C)	[1]
1.0808 g/cm ³	[4]	
Boiling Point	65–68 °C at 10 Torr	[1]
103.07 °C (rough estimate)	[4]	
Solubility	Chloroform: Sparingly	[4]
Ethyl Acetate: Slightly	[4]	

Experimental Protocols for Property Determination

While specific, detailed experimental protocols for gamma-Hydroxybutyraldehyde are not extensively published in readily available literature, the determination of its physical properties would follow standard laboratory procedures.

1. Determination of Density: The density of a liquid like gamma-Hydroxybutyraldehyde is typically measured using a pycnometer or a digital density meter.

- Protocol using a Pycnometer:
 - The empty pycnometer is weighed precisely.
 - It is then filled with a reference substance of known density (e.g., deionized water) at a specific, controlled temperature (e.g., 12 °C as cited), and weighed again.

- The pycnometer is cleaned, dried, and filled with gamma-Hydroxybutyraldehyde at the same temperature and weighed.
- The density is calculated by comparing the mass of the gamma-Hydroxybutyraldehyde to the mass of the reference substance and multiplying by the known density of the reference.

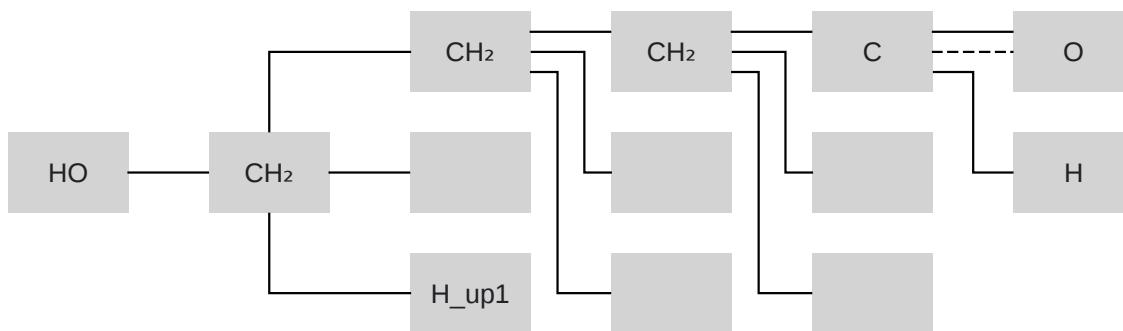
2. Determination of Boiling Point: The boiling point was reported at reduced pressure (10 Torr), which indicates the use of vacuum distillation.[\[1\]](#) This method is common for compounds that may decompose at their atmospheric boiling point.

- Protocol for Vacuum Distillation:

- The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.
- A manometer is included in the setup to monitor the pressure accurately.
- The pressure inside the apparatus is reduced to the desired level (e.g., 10 Torr).
- The distillation flask is heated gradually.
- The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

3. Determination of Solubility: Solubility is determined by adding a solute (gamma-Hydroxybutyraldehyde) to a solvent (e.g., Chloroform, Ethyl Acetate) until no more solute dissolves, creating a saturated solution.

- General Protocol for Qualitative Solubility:

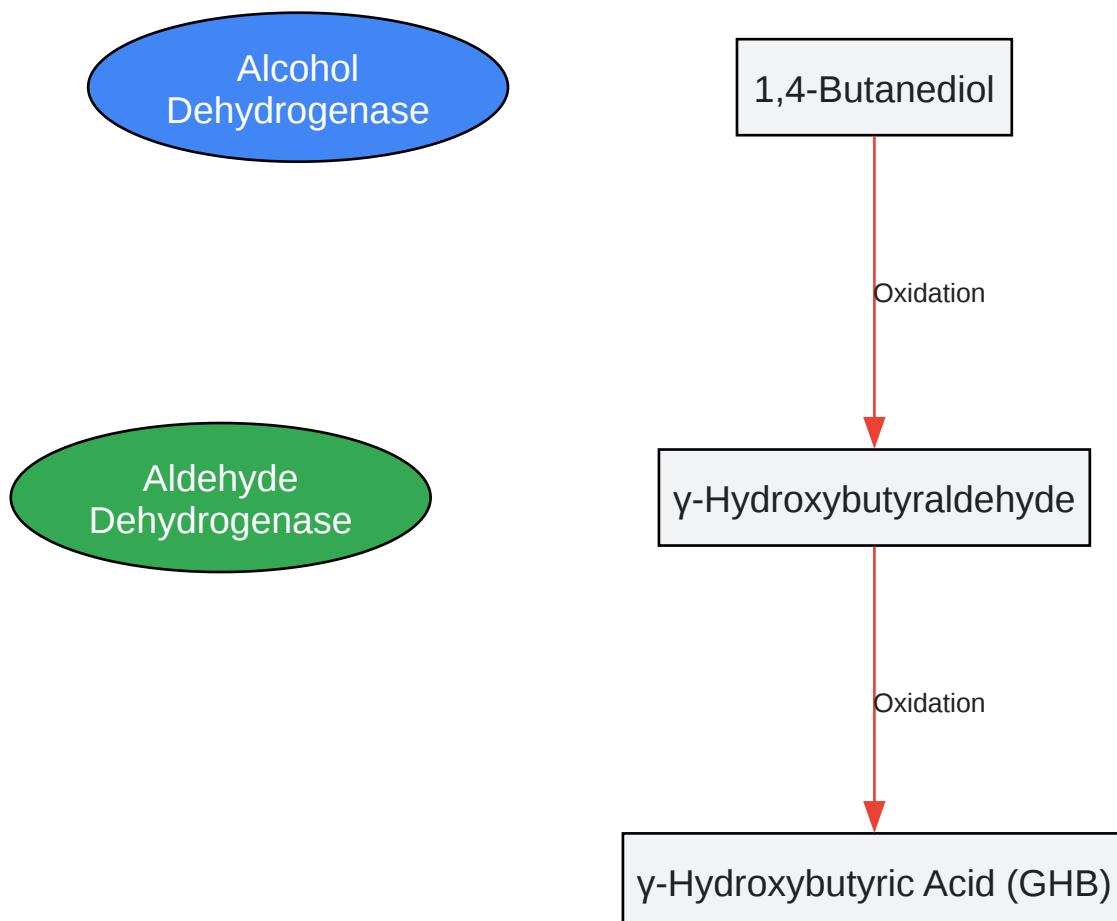

- A small, measured volume of the solvent is placed in a test tube at a controlled temperature.
- The solute is added dropwise or in small increments, with agitation after each addition.
- The solution is observed for clarity or the presence of an undissolved phase.

- The solubility is qualitatively described based on the amount of solute that dissolves (e.g., "sparingly soluble" if only a small amount dissolves). For quantitative analysis, the concentration of the saturated solution would be determined analytically, often using chromatography or spectroscopy.

Chemical Structure and Metabolic Pathway

Gamma-Hydroxybutyraldehyde is a bifunctional molecule containing both a hydroxyl (-OH) group and an aldehyde (-CHO) group.

Chemical Structure of γ -Hydroxybutyraldehyde



[Click to download full resolution via product page](#)

Caption: Chemical structure of γ -Hydroxybutyraldehyde (4-hydroxybutanal).

In mammalian systems, gamma-Hydroxybutyraldehyde is a key intermediate in the metabolic conversion of 1,4-butanediol to GHB. This two-step process is catalyzed by ubiquitous enzymes in the liver.[5]

- Step 1: 1,4-butanediol is oxidized to gamma-hydroxybutyraldehyde by the enzyme alcohol dehydrogenase (ADH).[5]
- Step 2: Gamma-hydroxybutyraldehyde is subsequently oxidized to form γ -hydroxybutyric acid (GHB) by aldehyde dehydrogenase.[5][6]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 1,4-Butanediol to GHB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]
- 2. gamma-Hydroxybutyraldehyde [medbox.iiab.me]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]

- 5. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical properties of gamma-Hydroxybutyraldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207772#physical-properties-of-gamma-hydroxybutyraldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com